2,4-Dimethylheptane

Description

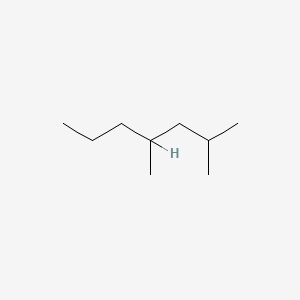

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20/c1-5-6-9(4)7-8(2)3/h8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKVIBNBLXQNIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862873 | |

| Record name | 2,4-Dimethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [ChemSampCo MSDS] | |

| Record name | 2,4-Dimethylheptane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14544 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2213-23-2 | |

| Record name | (±)-2,4-Dimethylheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2213-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptane, 2,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002213232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptane, 2,4-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4-Dimethylheptane CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dimethylheptane, a branched-chain alkane. While not a therapeutic agent, its relevance in biomedical and chemical research is growing, particularly as a potential biomarker for lung cancer. This document details its chemical and physical properties, methods of synthesis and analysis, and its current and potential applications in research and development.

Core Chemical and Physical Properties

This compound is a saturated hydrocarbon with the molecular formula C9H20.[1] Its branched structure influences its physical properties, such as a lower boiling point compared to its linear isomer, n-nonane.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2213-23-2 | [1][2][3] |

| Molecular Weight | 128.26 g/mol | [1][2][3] |

| Molecular Formula | C9H20 | [1][3] |

| Boiling Point | ~133°C | [2] |

| log P | 5.2 | [2] |

| Appearance | Colorless, transparent liquid | [4] |

| Solubility | Insoluble in water; Soluble in organic solvents | [5][6] |

Synthesis and Analysis

Methods of Synthesis

The synthesis of this compound can be achieved through several established organic chemistry reactions. The most common methods include:

-

Friedel-Crafts Alkylation: This method involves the reaction of heptane with a methylating agent, such as methyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride.[2] This process introduces methyl groups onto the heptane backbone.[2]

-

Catalytic Cracking and Reforming: In industrial settings, this compound can be produced by breaking down larger hydrocarbons into smaller, branched alkanes through high temperatures and catalytic action.[2]

-

Grignard Reaction: While less common for this specific compound, variations of the Grignard reaction can also be employed to synthesize branched alkanes.[2]

Experimental Protocol: Synthesis via Friedel-Crafts Alkylation (General Procedure)

The following is a generalized protocol for the synthesis of this compound via Friedel-Crafts alkylation. Note: This is a representative procedure and should be optimized for specific laboratory conditions and safety protocols.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is set up under an inert atmosphere (e.g., nitrogen or argon).

-

Reactant Addition: Heptane and a Lewis acid catalyst (e.g., anhydrous aluminum chloride) are added to the flask. The mixture is cooled in an ice bath.

-

Alkylation: A methylating agent (e.g., methyl chloride) is added dropwise from the dropping funnel. The reaction is allowed to proceed at a controlled temperature.

-

Quenching: After the reaction is complete, it is carefully quenched by the slow addition of ice-cold water.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined.

-

Washing and Drying: The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine. The solution is dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by fractional distillation to yield this compound.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for the detection and quantification of this compound, particularly in complex matrices like exhaled breath or environmental samples.

Experimental Protocol: GC-MS Analysis of this compound (General Procedure)

The following provides a general workflow for the analysis of this compound using GC-MS.

-

Sample Collection and Preparation:

-

For exhaled breath analysis, samples are collected in inert bags (e.g., Tedlar bags) and may be pre-concentrated using solid-phase microextraction (SPME).

-

For other matrices, a suitable extraction method (e.g., liquid-liquid extraction, headspace analysis) is employed.

-

-

GC Separation:

-

Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature gradient is programmed to separate the volatile organic compounds (VOCs) in the sample.

-

-

MS Detection:

-

Ionization: Electron ionization (EI) is commonly used.

-

Analysis: The mass spectrometer is operated in full scan mode to acquire mass spectra of the eluting compounds.

-

-

Data Analysis:

-

The retention time and mass spectrum of the peak corresponding to this compound are compared to a known standard for identification and quantification.

-

Applications in Research and Development

While this compound is not a therapeutic agent, it has several important applications in scientific research.

Potential as a Lung Cancer Biomarker

Elevated levels of this compound have been detected in the exhaled breath of lung cancer patients, suggesting its potential as a non-invasive biomarker for early diagnosis.[2] Further research is needed to validate its sensitivity and specificity in large-scale clinical studies.[2]

Environmental and Bioremediation Studies

This compound is studied in the context of soil VOC emissions and the impact of climate change.[2] It has also been identified as a degradation product of certain pollutants, making it a potential marker for bioremediation processes.[2]

Hydrocarbon Research

As a branched alkane, this compound serves as a model compound for studying:

-

Isomerization Effects: Its branching leads to a higher octane rating, which is important for fuel efficiency.[2]

-

Solvent Interactions: Its non-polar nature makes it useful for dissolving other non-polar compounds in organic synthesis.[2]

Limited Antimicrobial and Anti-inflammatory Activity

Some studies have reported weak antimicrobial and anti-inflammatory activities for this compound. However, these activities are not potent enough for therapeutic development at this time.

Visualizations

Caption: Chemical Structure of this compound.

Caption: Biomarker Workflow.

Caption: Synthesis Diagram.

Conclusion

This compound is a simple branched alkane with emerging significance in specialized areas of scientific research. For drug development professionals, its primary relevance lies in its potential as a non-invasive biomarker for lung cancer detection. Further investigation and validation are required to establish its clinical utility. For researchers in the chemical and environmental sciences, this compound serves as a valuable model compound and an indicator in environmental studies. This guide provides a foundational understanding of its properties, synthesis, analysis, and applications to support ongoing and future research endeavors.

References

- 1. Exhaled breath analysis for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound (EVT-315669) | 2213-23-2 [evitachem.com]

- 3. lcms.cz [lcms.cz]

- 4. Determination of lung cancer exhaled breath biomarkers using machine learning-a new analysis framework - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Prediction Model with a Combination of Variables for Diagnosis of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Friedel-Crafts Alkylation [organic-chemistry.org]

Proposed Synthesis of 2,4-Dimethylheptane via Friedel-Crafts Alkylation: A Technical Guide

Introduction

2,4-Dimethylheptane is a branched-chain alkane with applications in fuel and lubricant technologies, as well as a potential building block in organic synthesis. Friedel-Crafts alkylation, a cornerstone of carbon-carbon bond formation, traditionally involves the alkylation of aromatic compounds. However, the principles of this reaction can be extended to the alkylation of alkanes, offering a potential pathway for the synthesis of complex branched alkanes like this compound. This guide outlines a proposed methodology for the synthesis of this compound through the Friedel-Crafts alkylation of isopentane with propene, catalyzed by a Lewis acid.

Proposed Reaction Scheme

The proposed synthesis involves the reaction of isopentane (2-methylbutane) with propene in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), and a protic co-catalyst, like hydrogen chloride (HCl).

Overall Reaction:

CH₃CH(CH₃)CH₂CH₃ + CH₂=CHCH₃ --(AlCl₃/HCl)--> CH₃CH(CH₃)CH₂CH(CH₃)CH₂CH₂CH₃

(Isopentane) + (Propene) --> (this compound)

Reaction Mechanism

The proposed mechanism proceeds through a series of carbocation intermediates, characteristic of Friedel-Crafts alkylations.

-

Initiation: The reaction is initiated by the formation of a propyl carbocation from propene and the acid co-catalyst.

-

Hydride Abstraction: The propyl carbocation abstracts a hydride ion from isopentane, generating a more stable tertiary pentyl carbocation and propane.

-

Alkylation: The tertiary pentyl carbocation then reacts with a propene molecule to form a larger carbocation.

-

Rearrangement and Hydride Transfer: The resulting carbocation may undergo rearrangements to form a more stable carbocation, which then abstracts a hydride from another molecule of isopentane to yield the final product, this compound, and regenerate the tertiary pentyl carbocation to continue the chain reaction.

Potential Side Reactions:

-

Polyalkylation: The product, this compound, can potentially react further with propene, leading to higher molecular weight alkanes.

-

Isomerization: The carbocation intermediates can undergo various rearrangements, leading to the formation of other isomers of dimethylheptane.

-

Oligomerization of Propene: Propene can polymerize under the acidic conditions.

Controlling the reaction conditions, such as temperature, pressure, and reactant ratios, will be crucial to maximize the yield of the desired product and minimize these side reactions.

Proposed Experimental Protocol

This hypothetical protocol is designed for a laboratory-scale synthesis and requires strict adherence to safety procedures for handling Lewis acids and flammable gases.

Materials:

-

Isopentane (2-methylbutane), anhydrous

-

Propene gas

-

Aluminum chloride (AlCl₃), anhydrous

-

Hydrogen chloride (HCl) gas, anhydrous

-

Nitrogen gas, high purity

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice bath

-

Dry ice/acetone bath

Equipment:

-

Three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a condenser.

-

Gas flow meters for propene and HCl.

-

Pressure-equalizing dropping funnel.

-

Apparatus for fractional distillation.

-

Gas chromatography-mass spectrometry (GC-MS) equipment for product analysis.

Procedure:

-

Reaction Setup: Assemble the reaction apparatus under a nitrogen atmosphere. The glassware must be thoroughly dried to prevent deactivation of the Lewis acid catalyst.

-

Catalyst Preparation: Charge the three-necked flask with anhydrous aluminum chloride (e.g., 0.1 mol) and cool the flask in an ice bath.

-

Reactant Addition: Add anhydrous isopentane (e.g., 1.0 mol) to the flask while stirring.

-

Initiation: Slowly bubble anhydrous hydrogen chloride gas through the stirred mixture for a few minutes to act as a co-catalyst.

-

Alkylation: Begin bubbling propene gas (e.g., 0.5 mol) into the reaction mixture at a controlled rate. Maintain the reaction temperature between 0 and 5 °C using the ice bath. The addition of propene should be slow to control the exothermicity of the reaction and minimize side reactions.

-

Reaction Monitoring: Monitor the reaction progress by periodically taking small aliquots (quenching them in cold saturated sodium bicarbonate solution and extracting with diethyl ether) and analyzing them by GC-MS.

-

Quenching: Once the desired conversion is achieved (or after a set reaction time, e.g., 2-3 hours), stop the flow of propene and slowly and carefully quench the reaction by pouring the mixture onto crushed ice. This should be done in a well-ventilated fume hood as HCl gas will be evolved.

-

Workup: Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution until the aqueous layer is neutral, then with water, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess isopentane and any low-boiling side products by distillation.

-

Purification: Purify the crude product by fractional distillation to isolate this compound.

-

Characterization: Characterize the final product by GC-MS, ¹H NMR, and ¹³C NMR to confirm its identity and purity.

Quantitative Data (Hypothetical)

The following table summarizes the hypothetical quantitative data for the proposed synthesis. The actual yields would need to be determined experimentally.

| Parameter | Value |

| Isopentane (2-methylbutane) | 72.15 g (1.0 mol) |

| Propene | 21.04 g (0.5 mol) |

| Aluminum Chloride (AlCl₃) | 13.33 g (0.1 mol) |

| Reaction Temperature | 0 - 5 °C |

| Reaction Time | 2 - 3 hours |

| Theoretical Yield of this compound | 64.16 g (0.5 mol) |

| Expected Purity (after purification) | >95% |

Visualizations

Reaction Pathway

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the proposed synthesis.

The Natural Occurrence of 2,4-Dimethylheptane in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylheptane, a branched-chain alkane, is a volatile organic compound (VOC) that has been reported as a minor constituent in the essential oils of certain plants. While its presence is not widespread, its identification in specific plant species suggests a potential role in plant biochemistry and signaling. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound in the plant kingdom, with a focus on its identification, analytical methodologies, and biosynthetic origins. This document is intended for researchers in phytochemistry, natural product chemistry, and drug development who are interested in the diverse array of secondary metabolites produced by plants.

Data Presentation: Occurrence of this compound in Plants

The available scientific literature indicates the presence of this compound in a limited number of plant species. Notably, quantitative data for this specific compound is scarce, reflecting its status as a trace component. The following table summarizes the reported occurrences.

| Plant Species | Plant Part | Analytical Method | Quantitative Data | Reference |

| Nicotiana tabacum (Tobacco) | Essential Oil | Not Specified in available literature | Reported as a minor component; specific concentration not detailed in available literature. | Generic Database Entry |

It is important to note that while the presence of this compound in Solanum lycopersicum (Tomato) has been suggested in some chemical databases, a thorough review of the scientific literature did not yield a primary research article confirming its identification and quantification in this species.

Experimental Protocols: Analysis of this compound in Plant Material

The identification and quantification of volatile alkanes like this compound from plant matrices require sensitive analytical techniques. A generalized experimental protocol, based on common methodologies for plant volatile analysis, is detailed below.

Sample Preparation and Extraction

Objective: To extract volatile compounds, including this compound, from the plant matrix.

Methodology: Headspace Solid-Phase Microextraction (HS-SPME)

-

Sample Collection: Collect fresh plant material (e.g., leaves, flowers, fruits) and, if necessary, gently grind or chop to increase the surface area.

-

Vial Preparation: Place a known weight of the prepared plant material (typically 1-5 g) into a headspace vial (e.g., 20 mL).

-

Internal Standard: Add a known amount of an appropriate internal standard (e.g., a deuterated alkane or an alkane with a different chain length not expected to be in the sample) to the vial for quantification purposes.

-

Incubation: Seal the vial and incubate it at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 30-60 minutes) to allow volatile compounds to equilibrate in the headspace.

-

SPME Fiber Exposure: Introduce a Solid-Phase Microextraction (SPME) fiber with a suitable coating (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) into the headspace of the vial.

-

Extraction: Expose the fiber to the headspace for a defined period (e.g., 20-40 minutes) to allow for the adsorption of volatile compounds.

-

Desorption: Retract the fiber and immediately introduce it into the injection port of a Gas Chromatograph-Mass Spectrometer (GC-MS) for thermal desorption of the analytes.

Analytical Instrumentation and Conditions

Objective: To separate, identify, and quantify this compound.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Gas Chromatograph (GC) Conditions:

-

Injector: Splitless mode, temperature set at 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 150 °C at a rate of 5 °C/min.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min, hold for 5 minutes.

-

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for separating alkanes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Data Analysis

-

Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard. The mass spectrum should also be compared with a reference library (e.g., NIST).

-

Quantification: The concentration of this compound is determined by comparing its peak area to the peak area of the internal standard, using a calibration curve generated from standards of known concentrations.

Mandatory Visualization

Biosynthetic Pathway of Alkanes in Plants

The biosynthesis of alkanes in plants is a multi-step process that begins with fatty acid synthesis and elongation, followed by a reduction and decarbonylation sequence. While the specific pathway leading to branched alkanes like this compound is not fully elucidated, it is believed to derive from branched-chain fatty acid precursors. The diagram below illustrates the general pathway for n-alkane biosynthesis.

Caption: General biosynthetic pathway of alkanes in plants.

Experimental Workflow for Plant Volatile Analysis

The following diagram outlines a typical workflow for the analysis of volatile compounds from plant samples, from sample collection to data analysis.

Caption: Experimental workflow for plant volatile analysis.

Conclusion

This compound is a branched-chain alkane that has been identified as a minor volatile constituent in Nicotiana tabacum. The lack of extensive research on this specific compound in the botanical realm highlights a gap in our understanding of the full spectrum of plant-produced secondary metabolites. The methodologies outlined in this guide provide a robust framework for the future investigation of this compound and other trace volatile compounds in plants. Further research is warranted to elucidate the precise biosynthetic pathways of branched-chain alkanes in plants and to explore their potential ecological and physiological significance. Such studies could unveil novel bioactive molecules with applications in the pharmaceutical and agrochemical industries.

A Technical Guide to the Microbial Biosynthesis of Branched-Chain Alkanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The microbial production of hydrocarbons, particularly alkanes, presents a promising avenue for the sustainable synthesis of biofuels and specialty chemicals. While significant research has focused on straight-chain alkanes, branched-chain alkanes (BCAs) are of particular interest due to their superior cold-flow properties and higher octane numbers, making them ideal components for advanced biofuels. This technical guide provides an in-depth exploration of the core biosynthetic pathways of BCAs in microbes, focusing on the key enzymes, metabolic engineering strategies, and experimental methodologies used to study and optimize their production.

Core Biosynthetic Pathways

The biosynthesis of branched-chain alkanes in microbes is intrinsically linked to the synthesis of branched-chain fatty acids (BCFAs). The overall process can be divided into two main stages: the formation of branched-chain acyl-ACP precursors and their subsequent conversion to alkanes.

Initiation of Branched-Chain Fatty Acid Synthesis

Unlike the synthesis of straight-chain fatty acids, which typically starts with an acetyl-CoA primer, BCFA synthesis utilizes branched-chain acyl-CoA primers. These primers are derived from the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[1][2] Two key enzymatic steps are crucial for this initiation phase:

-

Branched-Chain α-Keto Acid Dehydrogenase (BCKD) Complex: This multi-enzyme complex catalyzes the oxidative decarboxylation of branched-chain α-keto acids (derived from BCAAs) to produce the corresponding branched-chain acyl-CoA primers (e.g., isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA).[3][4] The activity of the BCKD complex is a critical control point in the supply of precursors for BCFA synthesis.[5]

-

β-Ketoacyl-Acyl Carrier Protein (ACP) Synthase III (FabH): This enzyme catalyzes the initial condensation reaction of fatty acid synthesis. The substrate specificity of FabH is a key determinant in the production of BCFAs.[6][7] In bacteria that naturally produce BCFAs, FabH exhibits a preference for branched-chain acyl-CoA primers over acetyl-CoA.[8][9]

Elongation and Conversion to Alkanes

Once the branched-chain acyl-CoA primer is attached to an acyl carrier protein (ACP), the fatty acid chain is elongated through the iterative action of the Type II fatty acid synthesis (FAS) system. The resulting branched-chain acyl-ACP is then channeled into the alkane biosynthesis pathway, which is catalyzed by two key enzymes originally discovered in cyanobacteria:

-

Acyl-ACP Reductase (AAR): This enzyme reduces the branched-chain acyl-ACP to a branched-chain fatty aldehyde.[1]

-

Aldehyde-Deformylating Oxygenase (ADO): This enzyme subsequently converts the branched-chain fatty aldehyde into a branched-chain alkane with one less carbon atom, releasing formate in the process.[1]

The interplay of these enzymatic steps dictates the final structure and yield of the produced branched-chain alkanes.

Metabolic Engineering Strategies for Enhanced Production

To enhance the production of branched-chain alkanes in microbial hosts like Escherichia coli, which do not naturally produce them in significant quantities, various metabolic engineering strategies have been employed. These strategies focus on increasing the precursor supply and optimizing the expression of the core biosynthetic enzymes.

A common approach involves the heterologous expression of genes from organisms that are natural producers of BCFAs, such as Bacillus subtilis. This includes introducing the genes for the BCKD complex and a FabH variant with a preference for branched-chain acyl-CoA substrates.[10] Further enhancements can be achieved by:

-

Overexpression of fadR: The FadR protein is a transcriptional regulator that represses fatty acid degradation and activates fatty acid biosynthesis. Its overexpression can lead to an increased pool of fatty acid precursors for alkane synthesis.[9]

-

Deletion of competing pathways: Knocking out genes responsible for competing metabolic pathways, such as those involved in fatty aldehyde reduction to fatty alcohols (e.g., yqhD in E. coli), can increase the availability of fatty aldehydes for the ADO enzyme.[9][11]

-

Balancing enzyme expression: Optimizing the expression levels of AAR and ADO is crucial to prevent the accumulation of potentially toxic fatty aldehyde intermediates and to maximize the flux towards alkane production.[12]

Quantitative Data on Branched-Chain Alkane Production

The following tables summarize the quantitative data on the production of branched-chain alkanes in engineered microbial hosts.

| Host Organism | Genetic Modifications | Precursor/Inducer | Branched-Chain Alkane(s) Produced | Titer (mg/L) | Reference |

| E. coli | Expressed AAR, ADC, and FabH2 from B. subtilis | Propanoate | Tetradecane, Hexadecane | 11.9 (Tetradecane), 14.3 (Hexadecane) | [13] |

| E. coli | Expressed BCKD complex and FabH from B. subtilis, FAR complex from P. luminescens, and ADO from N. punctiforme | Isoleucine, Leucine, Valine | Iso- and anteiso-alkanes | ~2-5 | [10] |

| Enzyme | Organism | Substrate | Product | Specific Activity/Kinetic Parameters | Reference |

| Branched-Chain α-Keto Acid Dehydrogenase Complex | Rat Liver/Muscle | α-Ketoisovalerate | Isobutyryl-CoA | Activity activated by exercise | [5] |

| β-Ketoacyl-ACP Synthase III (FabH) | Bacillus subtilis (bFabH1, bFabH2) | Isobutyryl-CoA, Isovaleryl-CoA | β-ketoacyl-ACP | Lower specific activity than E. coli FabH with acetyl-CoA | [6] |

| β-Ketoacyl-ACP Synthase III (FabH) | Xanthomonas campestris | Butyryl-CoA, Isobutyryl-CoA, Isovaleryl-CoA | β-ketoacyl-ACP | Higher activity with short-chain straight acyl-CoAs | [8] |

Experimental Protocols

Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKD) Complex Activity

This protocol describes a non-radioactive method for measuring BCKD activity using HPLC or GC-MS to detect the product.

Materials:

-

Cell lysate or purified enzyme preparation

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 7.5), 2 mM MgCl₂, 1 mM DTT

-

Substrate: 1 mM α-keto[1-¹³C]isocaproate (for GC-MS) or 2-ketoisocaproic acid (for HPLC)[8][14]

-

Cofactors: 2.5 mM NAD⁺, 0.2 mM Coenzyme A

-

Internal Standard (for GC-MS): 3.5 µmol K₂CO₃[8]

-

Quenching solution: 1 M HCl

-

HPLC or GC-MS system

Procedure:

-

Prepare the reaction mixture in a 10 mL test tube by combining the assay buffer, cofactors, and enzyme sample.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the substrate.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the quenching solution.

-

For GC-MS analysis, add the internal standard.[8]

-

Analyze the production of isovaleryl-CoA (by HPLC) or the released ¹³CO₂ (by GC-MS).[8][14]

-

Calculate the enzyme activity based on the amount of product formed over time.

Assay for β-Ketoacyl-ACP Synthase III (FabH) Activity with Branched-Chain Substrates

This protocol utilizes gel electrophoresis to separate and quantify the products of the FabH-catalyzed condensation reaction.[6]

Materials:

-

Purified FabH enzyme

-

Acyl Carrier Protein (ACP)

-

Malonyl-CoA

-

[2-¹⁴C]malonyl-CoA (radiolabeled)

-

Branched-chain acyl-CoA substrates (e.g., isobutyryl-CoA, isovaleryl-CoA)

-

NADPH

-

FabG (β-ketoacyl-ACP reductase)

-

Reaction Buffer: 0.1 M sodium phosphate (pH 7.0)

-

Polyacrylamide gel electrophoresis (PAGE) system

-

Phosphorimager

Procedure:

-

Set up the reaction mixture containing ACP, reaction buffer, β-mercaptoethanol, NADPH, FabG, branched-chain acyl-CoA substrate, and [2-¹⁴C]malonyl-CoA.

-

Initiate the reaction by adding the purified FabH enzyme.

-

Incubate the reaction at 37°C for 10-20 minutes.

-

Stop the reaction by adding an equal volume of loading dye containing SDS.

-

Separate the reaction products by conformationally sensitive PAGE (containing urea).

-

Visualize and quantify the radiolabeled acyl-ACP products using a phosphorimager.[15]

Quantification of Branched-Chain Alkanes using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the extraction and analysis of branched-chain alkanes from microbial cultures.

Materials:

-

Microbial culture

-

Ethyl acetate (or hexane) for extraction

-

Internal standard (e.g., n-octadecane)

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Extraction:

-

To a known volume of microbial culture, add an equal volume of ethyl acetate containing the internal standard.

-

Vortex vigorously for 20 minutes to ensure thorough extraction.

-

Centrifuge to separate the organic and aqueous phases.

-

Carefully transfer the upper organic layer to a clean vial.

-

Dry the organic extract over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the extract into the GC-MS.

-

Use a temperature program that allows for the separation of different alkane isomers (e.g., initial temperature of 40°C, ramp to 280°C).[16]

-

The mass spectrometer should be operated in full scan mode to identify the alkanes based on their mass spectra.

-

Quantify the branched-chain alkanes by comparing their peak areas to that of the internal standard.[17]

-

Visualizations

Biosynthesis Pathway of Branched-Chain Alkanes

Caption: Overview of the branched-chain alkane biosynthesis pathway in microbes.

Experimental Workflow for Branched-Chain Alkane Production and Analysis

Caption: Workflow for producing and analyzing branched-chain alkanes.

Conclusion

The microbial biosynthesis of branched-chain alkanes is a rapidly advancing field with significant potential for the production of next-generation biofuels and valuable chemicals. Understanding the core enzymatic machinery and employing targeted metabolic engineering strategies are key to unlocking the full potential of these microbial cell factories. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore and optimize the production of these valuable compounds. Future research will likely focus on the discovery of novel enzymes with enhanced activities and specificities, as well as the development of more sophisticated metabolic models to guide strain engineering efforts.

References

- 1. Recent advances in the improvement of cyanobacterial enzymes for bioalkane production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo Quantification of Alkanes in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and Biochemical Characterization of Human Mitochondrial Branched-chain α-Ketoacid Dehydrogenase Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Production of anteiso-branched fatty acids in Escherichia coli; next generation biofuels with improved cold-flow properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Is a Determining Factor in Branched-Chain Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Systems biology and metabolic engineering of Rhodococcus for bioconversion and biosynthesis processes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of branched-chain alpha-keto acid dehydrogenase complex activity in rat tissues using alpha-keto[1-13C]isocaproate as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Improving alkane synthesis in Escherichia coli via metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. escholarship.org [escholarship.org]

- 12. biorxiv.org [biorxiv.org]

- 13. Expanding the Product Profile of a Microbial Alkane Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A simple and rapid enzymatic assay for the branched-chain alpha-ketoacid dehydrogenase complex using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Dimethylheptane Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of various dimethylheptane isomers. Dimethylheptanes, as branched-chain alkanes, are significant in fuel science and as nonpolar solvents and intermediates in organic synthesis. Understanding their physical properties is crucial for applications ranging from chemical engineering process design to their use as reference standards in analytical chemistry. This document summarizes key quantitative data, details the experimental methodologies for their determination, and explores the structure-property relationships that govern their physical behavior.

Comparative Physical Properties of Dimethylheptane Isomers

The physical properties of dimethylheptane isomers are primarily influenced by the position of the two methyl groups on the heptane backbone. This structural variation leads to differences in intermolecular forces, molecular packing, and overall molecular shape, which in turn dictate their boiling points, melting points, densities, and refractive indices. The following tables summarize these key physical properties for various dimethylheptane isomers.

Table 1: Boiling and Melting Points of Dimethylheptane Isomers

| Isomer | Boiling Point (°C) | Melting Point (°C) |

| 2,2-Dimethylheptane | 132.0 - 133.0[1][2][3] | -113[2][3] |

| 2,3-Dimethylheptane | 140.0 - 141.0[4][5][6][7] | -112.99 to -116[4][5][6] |

| 2,4-Dimethylheptane | 133.0 - 134.0[8][9][10][11] | Not available |

| 2,5-Dimethylheptane | 135.8 - 136.0[12][13][14][15] | -112.99[14][15] |

| 2,6-Dimethylheptane | 134.8 - 135.21[16][17][18][19][20] | -102.9 to -103.0[18][20] |

| 3,3-Dimethylheptane | 137.0 - 137.1[21][22][23][24] | -102.17[23][24] |

| 3,4-Dimethylheptane | 140.6 - 141.0[25][26][27] | Not available |

| 3,5-Dimethylheptane | 136.0[28][29] | Not available |

| 4,4-Dimethylheptane | 135.0 - 135.21[30][31] | -102.89[31] |

Table 2: Density and Refractive Index of Dimethylheptane Isomers (at 20°C)

| Isomer | Density (g/mL) | Refractive Index (n_D^20) |

| 2,2-Dimethylheptane | 0.724[2] | 1.408[2] |

| 2,3-Dimethylheptane | 0.726 (at 25°C)[4][6] | 1.409[4] |

| This compound | 0.716 - 0.72[8][9] | 1.402 - 1.404[9][10] |

| 2,5-Dimethylheptane | 0.715 - 0.721[12][14] | 1.403 - 1.405[12][14][15] |

| 2,6-Dimethylheptane | 0.70891 - 0.721[16][17][18] | 1.40073 - 1.405[16][18] |

| 3,3-Dimethylheptane | 0.724 - 0.73[22][23] | 1.408 - 1.410[21][23] |

| 3,4-Dimethylheptane | 0.73[26] | 1.41[26] |

| 3,5-Dimethylheptane | 0.73[28][29] | 1.404[28] |

| 4,4-Dimethylheptane | Not available | Not available |

Experimental Protocols

The accurate determination of the physical properties of dimethylheptane isomers relies on standardized experimental procedures. Below are detailed methodologies for the key experiments cited.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For the dimethylheptane isomers, a common and effective method is distillation .

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer (calibrated)

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

A sample of the dimethylheptane isomer (typically 5-10 mL) is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled, ensuring all joints are secure. The thermometer bulb is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

-

The flask is gently heated. As the liquid boils, the vapor rises, and when it reaches the thermometer, its temperature is recorded.

-

The temperature is monitored, and the boiling point is recorded as the temperature at which the vapor temperature remains constant while the liquid is distilling.

-

The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

A variation of this is the Thiele tube method , which is suitable for smaller sample sizes. In this method, a small amount of the liquid is heated in a tube along with an inverted capillary tube. The boiling point is the temperature at which a rapid stream of bubbles emerges from the capillary tube.

Determination of Melting Point

For dimethylheptane isomers that are solid at or near room temperature, the melting point provides a sharp indication of purity. The capillary tube method is the standard technique.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Sample of the solid dimethylheptane isomer

Procedure:

-

A small amount of the finely powdered solid sample is introduced into the open end of a capillary tube and packed down to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

-

The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C per minute) for an accurate measurement.

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted. A narrow melting range is indicative of a pure compound.

Determination of Density

The density of liquid dimethylheptane isomers can be accurately measured using a pycnometer or a digital density meter .

Apparatus (Pycnometer Method):

-

Pycnometer (a glass flask with a precise volume)

-

Analytical balance

-

Constant temperature bath

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately determined.

-

The pycnometer is filled with the liquid dimethylheptane isomer, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a constant temperature bath (e.g., 20°C) until it reaches thermal equilibrium.

-

The pycnometer is removed from the bath, carefully dried on the outside, and its mass is determined.

-

The mass of the liquid is calculated by subtracting the mass of the empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Digital Density Meter: Modern digital density meters utilize an oscillating U-tube. The frequency of oscillation of the tube changes when it is filled with the sample, and this change in frequency is directly related to the density of the liquid.

Determination of Refractive Index

The refractive index, a measure of how much light bends as it passes through the liquid, is a characteristic property. It is measured using a refractometer .

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Light source (typically a sodium lamp, D-line at 589 nm)

-

Sample of the liquid dimethylheptane isomer

Procedure:

-

The prisms of the refractometer are cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry.

-

A few drops of the dimethylheptane isomer are placed on the surface of the lower prism.

-

The prisms are closed and the light source is positioned.

-

The temperature of the prisms is regulated using the constant temperature circulator (e.g., to 20°C).

-

While looking through the eyepiece, the adjustment knob is turned until the field of view is divided into a light and a dark region.

-

The compensator is adjusted to eliminate any color fringe at the borderline.

-

The borderline is aligned with the crosshairs in the eyepiece.

-

The refractive index is read from the instrument's scale.

Structure-Property Relationships

The isomeric structure of dimethylheptanes has a predictable influence on their physical properties. These relationships are governed by the interplay of intermolecular forces and molecular geometry.

Boiling Point

For alkanes with the same number of carbon atoms, increased branching leads to a lower boiling point.[16][17][25][26] This is because branching results in a more compact, spherical molecular shape, which reduces the surface area available for intermolecular contact.[16][17][25] Consequently, the van der Waals dispersion forces, which are the primary intermolecular forces in nonpolar alkanes, are weaker for more branched isomers.[16][17][25] Weaker intermolecular forces require less energy to overcome, resulting in a lower boiling point. For instance, the more linear 2,3-dimethylheptane has a higher boiling point than the more branched 2,2-dimethylheptane.

Melting Point

The effect of branching on melting point is more complex and depends on how well the molecules can pack into a crystal lattice.[12][25] Generally, more symmetrical and compact molecules tend to have higher melting points because they can pack more efficiently into a stable crystal structure, which requires more energy to break apart.[12][25] This can sometimes counteract the effect of weaker van der Waals forces. For example, highly branched isomers that are also highly symmetrical may have unusually high melting points.

Density

The density of alkane isomers is related to how closely the molecules can pack together in the liquid state. Generally, increased branching leads to less efficient packing and therefore a lower density. However, similar to melting points, highly symmetrical and compact branched isomers can sometimes pack more efficiently than their linear counterparts, leading to a higher density.

Visualization of Structure-Property Relationships

The following diagram illustrates the logical relationship between the isomeric structure of dimethylheptanes and their resulting physical properties.

Caption: Relationship between dimethylheptane isomeric structure and physical properties.

References

- 1. store.astm.org [store.astm.org]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. The Measurement of Refractive Indexes of Liquids in the Infrared [opg.optica.org]

- 4. thinksrs.com [thinksrs.com]

- 5. ASTM D5002 Method for Testing the Density of Oils | Ayalytical [ayalytical.com]

- 6. emerson.com [emerson.com]

- 7. youtube.com [youtube.com]

- 8. emersonautomationexperts.com [emersonautomationexperts.com]

- 9. researchgate.net [researchgate.net]

- 10. What effect does branching of an alkane chain have class 11 chemistry CBSE [vedantu.com]

- 11. 3.3. Properties of alkanes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 14. tutorchase.com [tutorchase.com]

- 15. organic chemistry - Why do branched chain compounds have lower boiling points than the corresponding straight chain isomers? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 16. m.youtube.com [m.youtube.com]

- 17. cdn.juniata.edu [cdn.juniata.edu]

- 18. ised-isde.canada.ca [ised-isde.canada.ca]

- 19. SSERC | Melting point determination [sserc.org.uk]

- 20. Molecular Simulation Study on the Density Behavior of n-Alkane/CO2 Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

- 22. glenalmondchemistry.wordpress.com [glenalmondchemistry.wordpress.com]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Hydrocarbon - Stereoisomers, Structures, Reactions | Britannica [britannica.com]

- 26. What is the effect of branching on melting and boiling points of alkanes ? [allen.in]

- 27. organicmystery.com [organicmystery.com]

- 28. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]

- 29. fiveable.me [fiveable.me]

- 30. scribd.com [scribd.com]

- 31. quora.com [quora.com]

2,4-Dimethylheptane: A Potential Volatile Biomarker for Lung Cancer Detection

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The early detection of lung cancer remains a critical challenge in oncology, with a significant need for non-invasive, reliable biomarkers. Volatile organic compounds (VOCs) in exhaled breath have emerged as a promising avenue for screening, reflecting altered metabolic processes associated with tumorigenesis. Among the numerous VOCs identified, the branched-chain alkane 2,4-dimethylheptane has been consistently detected in the breath of lung cancer patients and in the headspace of lung cancer cell lines, suggesting its potential as a specific biomarker for the disease. This technical guide provides an in-depth overview of the current evidence supporting this compound as a lung cancer biomarker, detailing the quantitative data, experimental protocols for its detection, and the proposed biochemical origins.

Introduction

Lung cancer is the leading cause of cancer-related mortality worldwide, primarily due to diagnosis at advanced stages.[1] The development of non-invasive screening methods is paramount to improving patient outcomes. The analysis of VOCs in exhaled breath is a compelling approach, as it offers a snapshot of the body's metabolic state.[2] Cancer cells exhibit reprogrammed metabolism to support their rapid proliferation, leading to the production of unique VOC profiles that can be detected in the breath.[1]

This compound is a branched-chain alkane that has been identified in several studies as a component of the "volatilome" associated with lung cancer. Its presence is thought to be a result of increased oxidative stress and subsequent lipid peroxidation of polyunsaturated fatty acids within cancer cells. This guide will synthesize the available scientific literature to provide a comprehensive resource for researchers and professionals interested in the potential clinical utility of this compound in lung cancer diagnostics.

Quantitative Data

While numerous studies have qualitatively identified this compound in lung cancer-associated breath samples, specific quantitative data comparing concentrations between lung cancer patients and healthy controls is still emerging. However, in vitro studies using lung cancer cell lines have provided initial quantitative insights.

One study analyzing the headspace of the human lung carcinoma cell line CALU-1 reported a significant increase in the concentration of this compound compared to the control medium.[3][4][5]

Table 1: Relative Concentration of this compound in Headspace of CALU-1 Lung Cancer Cells

| Volatile Organic Compound | Concentration Ratio (Cells vs. Medium) |

| This compound | 3.04 |

Data from studies on the human lung carcinoma cell line CALU-1.[5]

It is important to note that this data is from an in vitro cell culture model and further clinical studies are required to establish definitive concentration ranges of this compound in the exhaled breath of lung cancer patients versus healthy individuals. Several studies have, however, included this compound in panels of VOCs that have demonstrated good diagnostic accuracy for lung cancer.

Experimental Protocols

The gold standard for the analysis of VOCs in exhaled breath is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a pre-concentration technique such as Solid Phase Microextraction (SPME).

Breath Sample Collection

A standardized protocol for breath sample collection is crucial for the reproducibility of results. A typical procedure is as follows:

-

Patient Preparation: Patients are often asked to fast for a certain period (e.g., 12 hours) to minimize the influence of dietary VOCs.

-

Environmental Control: To avoid contamination from ambient air, breath collection should be performed in a controlled environment with purified air.

-

Sample Collection: Subjects exhale into an inert collection bag (e.g., Tedlar® bag) or a specialized breath sampler. The end-tidal breath, which is rich in alveolar air and endogenous VOCs, is typically the target for collection.

Sample Pre-concentration: Solid Phase Microextraction (SPME)

Due to the low concentrations of VOCs in breath (parts per billion to parts per trillion range), a pre-concentration step is necessary. SPME is a widely used, solvent-free technique.

-

Fiber Selection: A SPME fiber with a specific coating is chosen to adsorb the target analytes. For broad-spectrum VOC analysis, a combination fiber such as Carboxen/Polydimethylsiloxane (CAR/PDMS) is often used.

-

Extraction: The SPME fiber is exposed to the collected breath sample for a defined period, allowing the VOCs to adsorb onto the fiber coating.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Desorption: The SPME fiber is inserted into the heated injection port of the gas chromatograph, where the adsorbed VOCs are thermally desorbed onto the GC column.

-

Separation: The VOCs are separated based on their boiling points and affinity for the stationary phase of the GC column. A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is commonly used for alkane analysis.

-

Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification and quantification.

Table 2: Example GC-MS Parameters for VOC Analysis

| Parameter | Specification |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium at a constant flow rate |

| Oven Program | Initial temperature of 40°C, hold for 2 min, ramp to 250°C at 5°C/min, hold for 5 min |

| Injector Temperature | 250°C (for SPME desorption) |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 35-350 |

| Scan Mode | Full Scan |

Note: These are example parameters and should be optimized for the specific instrumentation and target analytes.

Signaling Pathways and Metabolic Origin

The presence of this compound and other branched-chain alkanes in the breath of lung cancer patients is strongly linked to increased oxidative stress, a hallmark of cancer.[1][2] The proposed mechanism for their formation is through the peroxidation of polyunsaturated fatty acids (PUFAs) that are components of cell membranes.

Reactive oxygen species (ROS), which are produced in excess in cancer cells due to mitochondrial dysfunction and altered metabolism, can attack PUFAs, initiating a chain reaction of lipid peroxidation.[6] This process leads to the degradation of lipids and the formation of a variety of volatile byproducts, including alkanes.

The specific precursor for this compound is likely a branched-chain fatty acid or a PUFA that undergoes a specific fragmentation pattern upon oxidation. While the precise enzymatic or non-enzymatic reactions leading to this compound are still under investigation, the general pathway of lipid peroxidation provides a strong theoretical framework for its origin.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in exhaled breath as a potential lung cancer biomarker.

References

- 1. mdpi.com [mdpi.com]

- 2. Detection of Lung Cancer: Concomitant Volatile Organic Compounds and Metabolomic Profiling of Six Cancer Cell Lines of Different Histological Origins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of volatile organic compounds released from human lung cancer cells and from the urine of tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of volatile organic compounds released from human lung cancer cells and from the urine of tumor-bearing mice | springermedizin.de [springermedizin.de]

- 5. d-nb.info [d-nb.info]

- 6. Oxidative stress and volatile organic compounds: interpla... [degruyterbrill.com]

The Geochemical Significance of Branched Alkanes in Sediments: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched alkanes, a diverse group of saturated hydrocarbons, are ubiquitous components of sedimentary organic matter. Their structural variety and biosynthetic origins make them powerful molecular fossils, or biomarkers, that provide critical insights into past depositional environments, diagenetic processes, and the biological inputs into sediments. This technical guide provides a comprehensive overview of the geochemical significance of the major classes of branched alkanes, detailed experimental protocols for their analysis, and quantitative data to aid in their interpretation.

Core Concepts: Sources and Significance of Branched Alkanes

The geochemical interpretation of branched alkanes hinges on understanding their biological sources and the subsequent alterations they undergo after deposition (diagenesis). The primary classes of branched alkanes encountered in sediments are isoprenoid alkanes, iso- and anteiso-alkanes, and branched alkanes with quaternary carbon centers (BAQCs).

Isoprenoid Alkanes: Pristane and Phytane

Pristane (Pr) and phytane (Ph) are C19 and C20 isoprenoid alkanes, respectively, that are primarily derived from the phytyl side-chain of chlorophyll.[1][2] Their relative abundance, expressed as the Pristane/Phytane (Pr/Ph) ratio, has been widely used as an indicator of the redox conditions of the depositional environment.[2][3]

-

Oxic Conditions: In oxygenated environments, the phytyl side chain is oxidized to phytanic acid, which upon decarboxylation yields pristane. This leads to higher Pr/Ph ratios (>3).[2]

-

Anoxic Conditions: Under reducing conditions, phytol is reduced to dihydrophytol and subsequently to phytane, resulting in low Pr/Ph ratios (<1).[2][4]

-

Sub-oxic and Mixed Inputs: Pr/Ph ratios between 1 and 3 can indicate sub-oxic conditions or a mixture of organic matter from different sources.[5]

It is important to note that the Pr/Ph ratio can also be influenced by the source of organic matter (e.g., terrestrial vs. marine) and thermal maturity.[2]

Iso- and Anteiso-Alkanes

These monomethyl branched alkanes are characterized by a methyl group at the second (iso) or third (anteiso) carbon atom from the end of the chain. They are common constituents of bacterial cell membranes and the epicuticular waxes of some higher plants, such as tobacco.[6][7]

-

Bacterial Sources: Bacteria are a major source of iso- and anteiso-alkanes in sediments. Their presence can indicate microbial activity and contribution to the sedimentary organic matter.

-

Higher Plant Waxes: The leaves of some terrestrial plants can contribute significant amounts of long-chain iso- and anteiso-alkanes to sediments.[8] For instance, tobacco plants are known to produce abundant C29-C33 iso- and anteiso-alkanes.[6] The carbon number distribution can be indicative of the source, with iso-alkanes often showing an odd-over-even predominance and anteiso-alkanes an even-over-odd predominance in certain plant species.[6]

Branched Alkanes with Quaternary Carbon Centers (BAQCs)

BAQCs are a complex group of alkanes characterized by at least one quaternary carbon atom. Several homologous series of these compounds have been identified in sediments, often with distinct odd- or even-carbon number preferences.[3][9] Their precise biological source is still under investigation, but they are thought to be produced by specific groups of bacteria.[3][10] Their presence has been linked to particular paleoenvironmental conditions, such as stratified water columns with strong redox gradients.[9]

Quantitative Data on Branched Alkanes in Sediments

The following tables summarize quantitative data for various branched alkanes in different sedimentary environments. These values can serve as a reference for the interpretation of new data.

Table 1: Pristane/Phytane (Pr/Ph) Ratios in Various Depositional Environments

| Depositional Environment | Pr/Ph Ratio Range | Predominant Redox Conditions | Reference(s) |

| Marine - Anoxic Basin | 0.1 - 0.9 | Anoxic | [2] |

| Marine - Sub-oxic Shelf | 1.0 - 2.5 | Sub-oxic | [5] |

| Terrestrial - Peat Bog | 3.0 - 10.0 | Oxic | [2] |

| Hypersaline Lagoon | < 0.5 | Anoxic, Archaeal Input | [4] |

| Fluvio-deltaic | 5.9 - 16.7 | Oxic to Sub-oxic | [11] |

Table 2: Abundance of Iso- and Anteiso-Alkanes in Sediments

| Location/Sediment Type | Compound Class | Carbon Number Range | Concentration Range (µg/g dry weight) | Putative Source(s) | Reference(s) |

| Mangrove Sediments (Avicennia germinans) | iso- and anteiso-alkanes | C14 - C35 | up to 54.1 (in leaves) | Higher Plants (Mangrove) | [8] |

| Peat Deposit (Dajiuhu, China) | 2-methyl alkanes (iso) | C27, C29 dominant | Not specified | Aquatic plants, microbes | [12] |

Table 3: Occurrence of Branched Alkanes with Quaternary Carbon Centers (BAQCs)

| Location/Formation | Age | Predominant BAQC Series | Paleoenvironmental Interpretation | Reference(s) |

| Officer Basin, South Australia | Neoproterozoic | 5,5-diethylalkanes | Strong water column redox gradients | [9] |

| Pasquia Hills, Canada | Cenomanian-Turonian | Multiple series | Not specified | [3] |

| Wuwei Basin, China | Carboniferous | Nine series (A-I) | Weak oxidation-reduction | [13][14] |

Experimental Protocols

The reliable analysis of branched alkanes in sediments requires a multi-step process involving solvent extraction, fractionation, and instrumental analysis.

Extraction of Total Lipids

A common and effective method for extracting lipids, including branched alkanes, from sediments is Accelerated Solvent Extraction (ASE) or Soxhlet extraction.[15][16]

Protocol: Accelerated Solvent Extraction (ASE)

-

Sample Preparation: Freeze-dry the sediment sample and grind to a fine powder. Homogenize the sample thoroughly.

-

Extraction Cell: Pack a stainless-steel extraction cell with the powdered sediment sample (typically 10-20 g). Add a drying agent like diatomaceous earth or anhydrous sodium sulfate.

-

Solvent System: Use a mixture of dichloromethane (DCM) and methanol (MeOH) (9:1 v/v).[17]

-

ASE Conditions:

-

Temperature: 100 °C

-

Pressure: 1500 psi

-

Static time: 10 minutes

-

Number of cycles: 2-3

-

-

Collection: Collect the total lipid extract (TLE) in a collection vial.

-

Concentration: Concentrate the TLE under a gentle stream of nitrogen gas or using a rotary evaporator. The extract should be evaporated to near dryness and then re-dissolved in a small volume of hexane for the next step.

Fractionation of the Total Lipid Extract

The TLE is a complex mixture of compounds. To isolate the branched alkanes (which are part of the saturated hydrocarbon fraction), the TLE must be fractionated. This is typically achieved using column chromatography.[18][19]

Protocol: Silica Gel Column Chromatography

-

Column Preparation: Prepare a chromatography column by packing it with activated silica gel (slurried in hexane). Top the silica gel with a small layer of anhydrous sodium sulfate to remove any residual water.

-

Loading the Sample: Load the concentrated TLE (dissolved in a minimal amount of hexane) onto the top of the column.

-

Elution of Fractions:

-

F1: Saturated Hydrocarbons (including branched alkanes): Elute with a non-polar solvent such as n-hexane (typically 2-3 column volumes).[18]

-

F2: Aromatic Hydrocarbons: Elute with a solvent of intermediate polarity, such as a mixture of hexane and DCM (e.g., 7:3 v/v).

-

F3: Polar Compounds: Elute with a polar solvent, such as DCM and/or methanol.

-

-

Collection and Concentration: Collect each fraction separately and concentrate them as described in the extraction step. The F1 fraction is now ready for instrumental analysis.

Instrumental Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The identification and quantification of branched alkanes are performed using GC-MS.[13][20]

Protocol: GC-MS Analysis

-

Instrument Setup:

-

Gas Chromatograph: Equipped with a capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, HP-5ms).

-

Mass Spectrometer: Capable of electron ionization (EI) and operating in both full scan and selected ion monitoring (SIM) modes.

-

-

GC Conditions:

-

Injector Temperature: 280-300 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 60-80 °C), ramps up to a high temperature (e.g., 300-320 °C) at a controlled rate (e.g., 4-6 °C/min), and holds at the final temperature for a period of time (e.g., 20-30 min).[13]

-

-

MS Conditions:

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 50-650.

-

Ion Source Temperature: 230-250 °C.

-

-

Identification: Individual branched alkanes are identified based on their mass spectra (fragmentation patterns) and their retention times compared to known standards or published data.

-

Quantification: The abundance of each compound is determined by integrating the peak area from the total ion chromatogram (TIC) or specific ion chromatograms and comparing it to the response of an internal standard added in a known concentration.

Visualizations

Diagenetic Pathways of Pristane and Phytane

The formation of pristane and phytane from the phytyl side-chain of chlorophyll is dependent on the redox conditions of the depositional environment.

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthetic and environmental effects on the stable carbon isotopic compositions of anteiso- (3-methyl) and iso- (2-methyl) alkanes in tobacco leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. "Compositions and isotopic differences of iso- and anteiso-alkanes in b" by Ding He, Bernd R. T. Simoneit et al. [digitalcommons.fiu.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China [frontiersin.org]

- 14. frontiersin.org [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.usgs.gov [pubs.usgs.gov]

- 17. Comparison of sediment biomarker signatures generated using time-integrated and discrete suspended sediment samples - PMC [pmc.ncbi.nlm.nih.gov]

- 18. How to Achieve Effective Fractionation of Aliphatic and Aromatic Hydrocarbons in Petroleum Extracts | Separation Science [sepscience.com]

- 19. pubs.usgs.gov [pubs.usgs.gov]

- 20. scielo.br [scielo.br]

An In-depth Technical Guide to 2,4-Dimethylheptane: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylheptane is a branched-chain alkane with the chemical formula C₉H₂₀. As a saturated hydrocarbon, it is a colorless and flammable liquid. This document provides a comprehensive overview of the discovery, history, and synthetic methodologies of this compound, intended for a technical audience in research and development.

Historical Perspective

The history of this compound is rooted in the early explorations of hydrocarbon chemistry. One of the earliest documented syntheses of a related compound, 2,5-dimethylheptane, was reported by Latham Clarke and S.A. Beggs in the Journal of the American Chemical Society in 1912[1]. While the specific synthesis of this compound is not detailed in readily available literature from that era, its study is intrinsically linked to the broader effort to synthesize and characterize various hydrocarbon isomers.

Industrially, this compound emerged as a component of the complex mixture of hydrocarbons produced during the catalytic cracking of petroleum in the mid-20th century. This process was developed to increase the yield of high-octane gasoline from crude oil. The presence of branched alkanes like this compound is significant as they generally possess higher octane ratings than their straight-chain counterparts, making them valuable components in fuel formulations.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₉H₂₀ | |

| Molecular Weight | 128.26 g/mol | |

| CAS Number | 2213-23-2 | |

| Boiling Point | 132-133 °C at 760 mmHg | |

| Flash Point | 51.7 °C | |

| Density | 0.72 g/cm³ | |

| Solubility in water | 3.11 mg/L at 25 °C (estimated) | |

| logP (o/w) | 4.981 (estimated) | |

| Vapor Pressure | 10.34 mmHg at 25 °C (estimated) |

Experimental Protocols

Detailed methodologies for the key laboratory and industrial production methods of this compound are provided below.

Laboratory Synthesis via Grignard Reaction

This protocol is adapted from a general procedure for the synthesis of branched alkanes and is a plausible route to this compound.[2] The synthesis involves the reaction of a Grignard reagent with a ketone, followed by dehydration of the resulting alcohol and subsequent hydrogenation of the alkene mixture.

Step 1: Synthesis of 5-Methyl-3-heptanol

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings (0.5 mol). Add anhydrous diethyl ether (100 mL). Slowly add a solution of 2-bromobutane (0.5 mol) in anhydrous diethyl ether (150 mL) from the dropping funnel to initiate the formation of sec-butylmagnesium bromide. Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 2-methylpentanal (0.5 mol) in anhydrous diethyl ether (50 mL) dropwise from the dropping funnel with vigorous stirring. After the addition is complete, allow the reaction mixture to stir at room temperature for 5 hours.

-

Work-up: Pour the reaction mixture into a saturated aqueous solution of ammonium chloride (250 mL) with stirring. Extract the aqueous layer with diethyl ether (2 x 100 mL). Combine the organic layers and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield crude 5-methyl-3-heptanol.

Step 2: Dehydration of 5-Methyl-3-heptanol

-

Dissolve the crude 5-methyl-3-heptanol (0.38 mol) in toluene (300 mL) in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Add a catalytic amount of p-toluenesulfonic acid (0.5 g).

-

Reflux the mixture until no more water is collected in the Dean-Stark trap.

-

Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous sodium sulfate and remove the toluene by distillation to obtain a mixture of alkene isomers.

Step 3: Hydrogenation to this compound

-

In a three-necked flask, dissolve the alkene mixture (0.34 mol) in methanol (200 mL).

-

Carefully add 5% Palladium on carbon (Pd/C) (3 g) to the solution.

-

Stir the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) for approximately 100 hours. The progress of the reaction can be monitored by gas chromatography.

-

Once the reaction is complete, filter the mixture to remove the Pd/C catalyst.

-

Remove the methanol by distillation. The resulting liquid is crude this compound, which can be further purified by fractional distillation.

Synthesis via Friedel-Crafts Alkylation (Hypothetical Protocol)

The Friedel-Crafts alkylation provides a more direct, albeit potentially less selective, route to this compound. This hypothetical protocol is based on the general principles of this reaction.[3][4]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl), place anhydrous aluminum chloride (AlCl₃, 0.2 mol) and n-heptane (1.0 mol).

-

Alkylation: Cool the stirred suspension to 0 °C in an ice bath. Slowly add 2-chloropropane (0.5 mol) from the dropping funnel. After the initial exothermic reaction subsides, allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Second Alkylation: Again, cool the mixture to 0 °C and slowly add methyl chloride (gas, bubbled through the mixture) or iodomethane (0.5 mol). Allow the reaction to proceed at room temperature for another 2-3 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice (500 g). Separate the organic layer and wash it with 1 M HCl, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate. Filter and remove the excess n-heptane by simple distillation. The residue, a mixture of alkylated heptanes, can be fractionally distilled to isolate this compound. Due to the formation of multiple isomers, purification by fractional distillation is crucial and may be challenging.

Industrial Production and Isolation from Catalytic Cracking Fractions